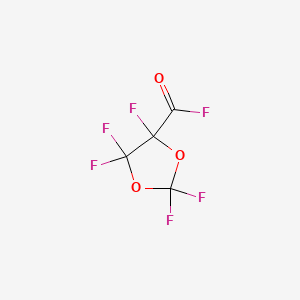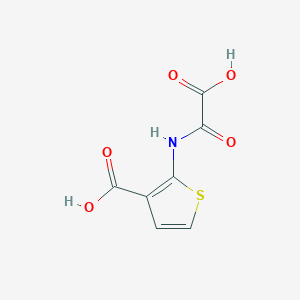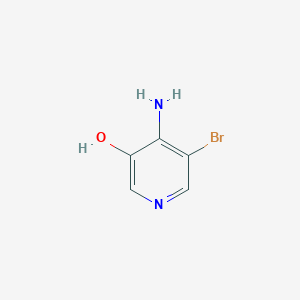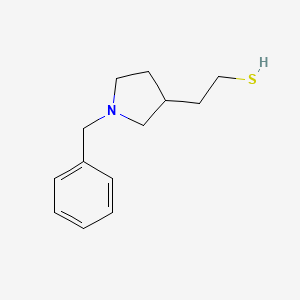![molecular formula C13H29N3O2Si3 B13967927 N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine CAS No. 138895-26-8](/img/structure/B13967927.png)
N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-4-pyrimidinamine is an organosilicon compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound features a pyrimidine ring substituted with trimethylsilyl groups, which impart distinct reactivity and stability characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-4-pyrimidinamine typically involves the silylation of pyrimidine derivatives. One common method includes the reaction of 2,6-dihydroxy-4-pyrimidinamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-4-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions typically involve the cleavage of the Si-N bond.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted pyrimidine derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-4-pyrimidinamine has several applications in scientific research:
Mécanisme D'action
The mechanism by which N-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-4-pyrimidinamine exerts its effects involves the interaction of its silyl groups with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl groups enhance the compound’s stability and reactivity by protecting reactive sites on the pyrimidine ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-N,O-bis(trimethylsilyl)hydroxylamine: Another organosilicon compound with similar silylation properties.
Tris(trimethylsilyl)silane: Known for its use as a reducing agent in organic synthesis.
Uniqueness
N-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-4-pyrimidinamine is unique due to its dual silyl groups on the pyrimidine ring, which provide enhanced stability and reactivity compared to other silylated compounds. This makes it particularly valuable in applications requiring robust and versatile reagents .
Propriétés
Numéro CAS |
138895-26-8 |
|---|---|
Formule moléculaire |
C13H29N3O2Si3 |
Poids moléculaire |
343.64 g/mol |
Nom IUPAC |
N-trimethylsilyl-2,6-bis(trimethylsilyloxy)pyrimidin-4-amine |
InChI |
InChI=1S/C13H29N3O2Si3/c1-19(2,3)16-11-10-12(17-20(4,5)6)15-13(14-11)18-21(7,8)9/h10H,1-9H3,(H,14,15,16) |
Clé InChI |
JYUKPJFANTWRIO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NC1=CC(=NC(=N1)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13967850.png)
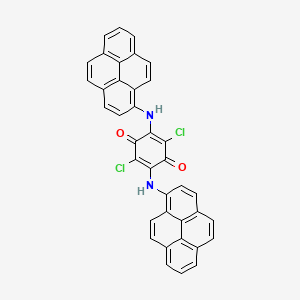
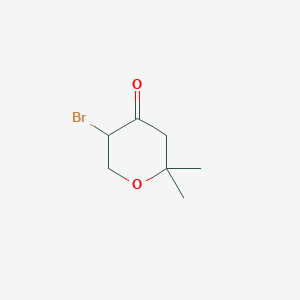
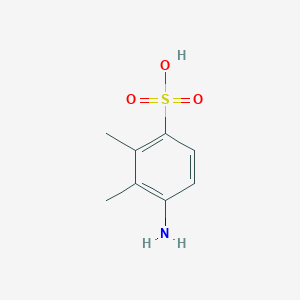
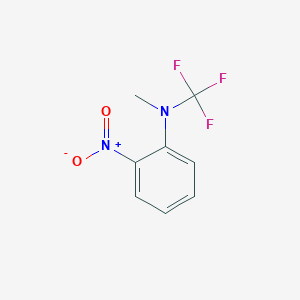
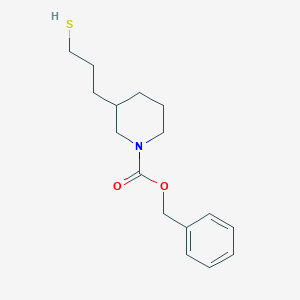
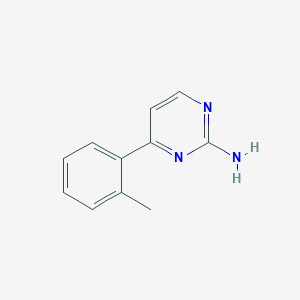
![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)
